molecular formula C18H21N3O3S B12193560 4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine

4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine

Cat. No.: B12193560
M. Wt: 359.4 g/mol
InChI Key: HSFJSGILTISKGG-UHFFFAOYSA-N
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Description

4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a morpholine ring, a thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine typically involves multi-step organic reactions. One common method involves the reaction of morpholine with a thiazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Morpholine-4-carbonyl)-4-phenyl-1,3-thiazol-2-yl]morpholine is unique due to the combination of the thiazole ring with the morpholine and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

morpholin-4-yl-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C18H21N3O3S/c22-17(20-6-10-23-11-7-20)16-15(14-4-2-1-3-5-14)19-18(25-16)21-8-12-24-13-9-21/h1-5H,6-13H2

InChI Key

HSFJSGILTISKGG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C(=O)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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